molecular formula C17H17FN2O B2624951 2-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}propan-2-ol CAS No. 912897-21-3

2-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}propan-2-ol

Cat. No. B2624951
CAS RN: 912897-21-3
M. Wt: 284.334
InChI Key: VREZXPSSFSOUBH-UHFFFAOYSA-N
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Description

The compound “2-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}propan-2-ol” is a potential drug designed as a hybrid compound with antihypertensive, antioxidant, and beta-adrenolytic activity . The cation contains nearly planar benzofuran and fluorophenyl ring systems, as well as a piperazine ring adopting an almost perfect chair conformation .


Synthesis Analysis

The synthesis of benzimidazoles has been a topic of interest in recent years . The reactions of the synthesis of 3-benzimidazoylquinoxalin-2(1 H)-one 37s starting from 3-ethoxycarbonylmethylene-3,4-dihydroquinoxalin-2(1 H)-one through the 3-(3,4-dihydroquinoxalin-2(1 H)-on-3-yl)-1,2-dihydro-1,5-benzodiazepin-2(1 H)-one hydrochloride 105 and 3-(benzimidazol-2-yl)methylenequinoxalin-2(1 H)-one 107 have also been reexamined .


Molecular Structure Analysis

The molecular structure of this compound is complex. The benzofuran and piperazine moieties are connected by an ethyl chain, the moieties forming a dihedral angle of 163.12 (13) degrees .


Chemical Reactions Analysis

In the crystal structure, ions and propanol solvent molecules are linked via N-H…Cl and O-H…Cl bonds into linear (010) chains .


Physical And Chemical Properties Analysis

The benzofuran and piperazine moieties are connected by an ethyl chain, the moieties forming a dihedral angle of 163.12 (13) degrees . In the crystal structure, ions and propanol solvent molecules are linked via N-H…Cl and O-H…Cl bonds into linear (010) chains .

Mechanism of Action

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications .

    Target of Action

    Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . This interaction with biopolymers could potentially be a target of action for “2-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}propan-2-ol”.

    Mode of Action

    The mode of action of benzimidazole derivatives often involves interactions with biopolymers, which can lead to various biological activities . The specific mode of action for “this compound” would depend on its specific interactions.

    Biochemical Pathways

    Benzimidazole derivatives can affect various biochemical pathways due to their wide range of biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant as well antidiabetic activities .

    Pharmacokinetics

    The ADME properties of benzimidazole derivatives can vary widely depending on their specific structures. Some benzimidazole derivatives are known to have good bioavailability .

    Result of Action

    The molecular and cellular effects of benzimidazole derivatives can be diverse due to their wide range of biological activities .

    Action Environment

    The action, efficacy, and stability of benzimidazole derivatives can be influenced by various environmental factors. These factors can include the presence of other compounds, pH levels, temperature, and more .

properties

IUPAC Name

2-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O/c1-17(2,21)16-19-14-9-5-6-10-15(14)20(16)11-12-7-3-4-8-13(12)18/h3-10,21H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREZXPSSFSOUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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